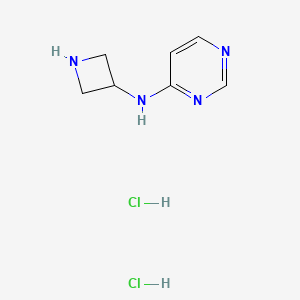
N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride
描述
N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N4 and its molecular weight is 223.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(azetidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step reaction involving azetidine derivatives and pyrimidine precursors. The synthesis generally includes the following steps:
- Formation of Intermediate : The reaction begins with azetidine-3-ylamine reacting with pyrimidin-4-amine.
- Cyclization : This step involves the formation of the azetidine-pyrimidine linkage.
- Purification : The product is purified to obtain the dihydrochloride salt form, enhancing its solubility and stability for biological assays.
The general synthetic route can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain kinases, affecting cell proliferation and survival pathways.
- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, which could have implications for neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For example, it has been demonstrated to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis |
| PC3 (Prostate Cancer) | 0.8 | Cell cycle arrest at G2/M phase |
Antiviral Activity
The compound has also shown promising antiviral properties against certain viral strains, indicating its potential as an antiviral agent.
Case Studies
-
Study on Anticancer Effects :
A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation. -
Antiviral Efficacy Against HIV :
Another study assessed the antiviral activity against HIV strains with mutations known to confer resistance to standard treatments. The compound exhibited effective inhibition of viral replication, suggesting its potential as a therapeutic agent in HIV treatment regimens.
属性
IUPAC Name |
N-(azetidin-3-yl)pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c1-2-8-5-10-7(1)11-6-3-9-4-6;;/h1-2,5-6,9H,3-4H2,(H,8,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRNWDAEJIHNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC2=NC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















